REACTION_CXSMILES
|
C([SiH](CC)CC)C.B(F)(F)F.CCOCC.[Cl:17][C:18]1[CH:19]=[C:20]2[C:24](=[CH:25][CH:26]=1)[C:23](=[O:27])[NH:22][C:21]2(O)[CH3:28].[Cl:30][C:31]1[CH:39]=[C:38]2[C:34]([C:35](O)([CH3:41])[NH:36][C:37]2=[O:40])=[CH:33][CH:32]=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:17][C:18]1[CH:19]=[C:20]2[C:24](=[CH:25][CH:26]=1)[C:23](=[O:27])[NH:22][CH:21]2[CH3:28].[Cl:30][C:31]1[CH:39]=[C:38]2[C:34]([CH:35]([CH3:41])[NH:36][C:37]2=[O:40])=[CH:33][CH:32]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
8.51 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
5-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(NC(C2=CC1)=O)(C)O
|
Name
|
6-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one
|
Quantity
|
3.95 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(NC(C2=C1)=O)(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Afterwards, the reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with DCM
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried over anhy
|
Type
|
FILTRATION
|
Details
|
Na2SO4, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude
|
Type
|
ADDITION
|
Details
|
mixture of products
|
Type
|
CUSTOM
|
Details
|
The two regioisomers were separated by prep-HPLC
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(NC(C2=CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(NC(C2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 9.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([SiH](CC)CC)C.B(F)(F)F.CCOCC.[Cl:17][C:18]1[CH:19]=[C:20]2[C:24](=[CH:25][CH:26]=1)[C:23](=[O:27])[NH:22][C:21]2(O)[CH3:28].[Cl:30][C:31]1[CH:39]=[C:38]2[C:34]([C:35](O)([CH3:41])[NH:36][C:37]2=[O:40])=[CH:33][CH:32]=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:17][C:18]1[CH:19]=[C:20]2[C:24](=[CH:25][CH:26]=1)[C:23](=[O:27])[NH:22][CH:21]2[CH3:28].[Cl:30][C:31]1[CH:39]=[C:38]2[C:34]([CH:35]([CH3:41])[NH:36][C:37]2=[O:40])=[CH:33][CH:32]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
8.51 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
5-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(NC(C2=CC1)=O)(C)O
|
Name
|
6-chloro-3-hydroxy-3-methyl-2,3-dihydro-isoindol-1-one
|
Quantity
|
3.95 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(NC(C2=C1)=O)(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Afterwards, the reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with DCM
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried over anhy
|
Type
|
FILTRATION
|
Details
|
Na2SO4, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude
|
Type
|
ADDITION
|
Details
|
mixture of products
|
Type
|
CUSTOM
|
Details
|
The two regioisomers were separated by prep-HPLC
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(NC(C2=CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(NC(C2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 9.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |